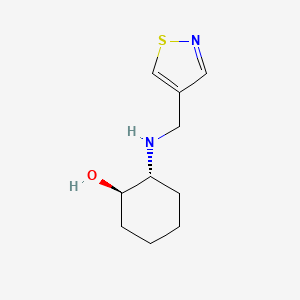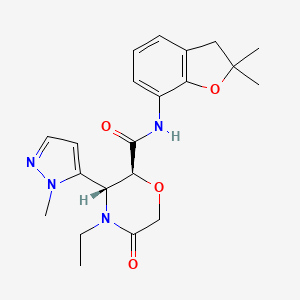![molecular formula C20H22N2O3 B7344304 4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide](/img/structure/B7344304.png)
4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide, also known as RO-3306, is a highly selective and potent inhibitor of cyclin-dependent kinase 1 (CDK1). CDK1 is a critical regulator of the cell cycle, and its inhibition by RO-3306 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Scientific Research Applications
4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide has been extensively studied for its potential use as an anti-cancer drug. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been used to synchronize cells in the G2 phase of the cell cycle, allowing for more efficient studies of DNA damage and repair mechanisms.
Mechanism of Action
4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide is a highly selective and potent inhibitor of CDK1, which is a critical regulator of the cell cycle. CDK1 is activated by binding to cyclin B1, and together they promote the transition from the G2 phase to the M phase of the cell cycle. This compound binds to the ATP-binding site of CDK1, preventing its activation and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, as well as to synchronize cells in the G2 phase of the cell cycle. It has also been shown to inhibit the growth of tumor xenografts in mice. However, this compound has no effect on normal cells, indicating its potential as a selective anti-cancer agent.
Advantages and Limitations for Lab Experiments
4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide is a highly selective and potent inhibitor of CDK1, making it a valuable tool for studying the cell cycle and DNA damage and repair mechanisms. However, its potency and selectivity may also limit its use in certain experiments, as it may interfere with other cellular processes. Additionally, the synthesis of this compound is relatively complex and may require specialized equipment and expertise.
Future Directions
There are several potential future directions for the use of 4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide in scientific research. One area of interest is the development of combination therapies with other anti-cancer drugs to enhance its efficacy. Another direction is the study of the effects of this compound on DNA damage and repair mechanisms, as well as its potential use in the treatment of other diseases, such as viral infections. Additionally, the development of more potent and selective CDK1 inhibitors may lead to the discovery of new therapeutic targets for cancer treatment.
Synthesis Methods
4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide can be synthesized through a multistep process involving the condensation of 2,4-dichloro-5-methoxybenzoic acid with (S)-(+)-2-phenylglycidol in the presence of triethylamine and 4-dimethylaminopyridine, followed by reduction with lithium aluminum hydride to yield the corresponding alcohol. The alcohol is then reacted with phthalic anhydride and ammonium acetate to produce this compound.
properties
IUPAC Name |
4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-18-9-5-8-15-12-22(13-16(15)18)20(23)21-17-10-11-25-19(17)14-6-3-2-4-7-14/h2-9,17,19H,10-13H2,1H3,(H,21,23)/t17-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIVHONSNSSZPG-MJGOQNOKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CN(C2)C(=O)NC3CCOC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CN(C2)C(=O)N[C@@H]3CCO[C@H]3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[[(3R,5S)-4-(2-hydroxyethyl)-3,5-dimethylpiperazine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7344224.png)

![tert-butyl 3-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate](/img/structure/B7344236.png)
![(2S)-1-(cyclopropanecarbonyl)-N-[1-(4-methylpyrimidin-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7344244.png)
![5-ethyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B7344256.png)
![5-ethyl-2-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7344257.png)
![[(4aR,7aS)-4-benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-(5-ethyl-2-methylpyrazol-3-yl)methanone](/img/structure/B7344260.png)
![(3S,4S)-3-(hydroxymethyl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-4-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B7344267.png)
![(2S,3S)-2-[[3-(2-hydroxyphenyl)-1H-pyrazole-5-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7344272.png)

![3-[[ethyl(methyl)amino]methyl]-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]pyrrolidine-1-carboxamide](/img/structure/B7344300.png)
![(3aS,6R,6aR)-6-hydroxy-N-[(3-morpholin-4-ylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide](/img/structure/B7344311.png)
![N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-3-piperidin-4-yl-1,2-oxazole-5-carboxamide](/img/structure/B7344318.png)
![1-(azepan-4-yl)-N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]triazole-4-carboxamide](/img/structure/B7344325.png)